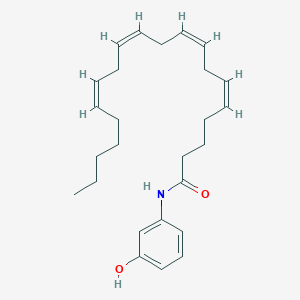

N-(3-hydroxyphenyl)-Arachidonoyl amide

Übersicht

Beschreibung

N-(3-Hydroxyphenyl)-Arachidonoylamid: ist eine chemische Verbindung, die zur Klasse der Amide gehört. Sie wird aus Arachidonsäure und 3-Hydroxyanilin gewonnen. Diese Verbindung ist für ihre biologischen Aktivitäten bekannt und wurde hinsichtlich ihrer potenziellen therapeutischen Anwendungen untersucht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-(3-Hydroxyphenyl)-Arachidonoylamid erfolgt typischerweise durch Reaktion von Arachidonsäure mit 3-Hydroxyanilin. Die Reaktion wird üblicherweise in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt. Die Reaktion wird unter einer inerten Atmosphäre, typischerweise Stickstoff, und in einem Temperaturbereich von 0-25 °C durchgeführt. Das Produkt wird dann durch Säulenchromatographie gereinigt.

Industrielle Produktionsmethoden: Die industrielle Produktion von N-(3-Hydroxyphenyl)-Arachidonoylamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und automatisierter Systeme zur präzisen Steuerung der Reaktionsbedingungen. Der Reinigungsprozess kann Kristallisation oder großtechnische Chromatographie umfassen, um eine hohe Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen:

Oxidation: N-(3-Hydroxyphenyl)-Arachidonoylamid kann Oxidationsreaktionen eingehen, die zur Bildung von Chinonderivaten führen.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine zu bilden.

Substitution: Es kann an Substitutionsreaktionen, insbesondere nukleophilen Substitutionen, teilnehmen, bei denen die Hydroxylgruppe durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) verwendet.

Substitution: Nukleophile wie Halogenide, Thiole oder Amine können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Chinonderivate.

Reduktion: Entsprechende Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Selective COX-2 Inhibition

N-(3-hydroxyphenyl)-Arachidonoyl amide selectively inhibits COX-2, an enzyme implicated in inflammatory processes and often overexpressed in various cancers. This selectivity allows for the reduction of pro-inflammatory prostaglandins with potentially fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 .

Therapeutic Applications

Due to its anti-inflammatory properties, this compound is being investigated for use in treating conditions such as:

- Arthritis : Reducing inflammation and pain associated with arthritis.

- Cancer : Targeting COX-2 overexpression in tumors to inhibit tumor growth and metastasis.

- Neuropathic Pain : Exploring its efficacy in pain management through the modulation of endocannabinoid signaling pathways .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and potential applications of this compound:

- Study on Inflammation : A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential as an effective anti-inflammatory agent.

- Cancer Research : Research indicated that this compound could inhibit tumor growth in xenograft models by targeting COX-2 mediated pathways, providing a basis for its application in cancer therapy .

Wirkmechanismus

N-(3-hydroxyphenyl)-Arachidonoyl amide exerts its effects by interacting with specific molecular targets such as receptors and enzymes. It is known to bind to the transient receptor potential vanilloid type 1 (TRPV1) and cannabinoid receptor type 1 (CB1). These interactions modulate various signaling pathways, leading to its biological effects. For example, its binding to TRPV1 can result in the modulation of pain perception and inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

N-Arachidonoyldopamin (NADA): Ähnlich in der Struktur, enthält jedoch eine Dopamin-Einheit anstelle einer Hydroxyphenyleinheit.

N-Arachidonoylserotonin (NAS): Enthält eine Serotonin-Einheit.

N-Arachidonoylglycin (NAGly): Enthält eine Glycin-Einheit.

Einzigartigkeit: N-(3-Hydroxyphenyl)-Arachidonoylamid ist durch seine spezifische Interaktion mit TRPV1- und CB1-Rezeptoren einzigartig, was es von anderen ähnlichen Verbindungen abhebt. Seine Hydroxylgruppe bietet auch zusätzliche Stellen für chemische Modifikationen, wodurch seine Vielseitigkeit in Forschung und therapeutischen Anwendungen erhöht wird.

Biologische Aktivität

N-(3-hydroxyphenyl)-Arachidonoyl amide, also known as AM404, is a compound that has garnered attention for its significant biological activities, particularly in the context of inflammation and pain management. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C26H37NO2

- Molecular Weight : 395.58 g/mol

- Structural Analog : It is an analog of N-(4-hydroxyphenyl)-arachidonoyl amide (AM404), differing in the positioning of the hydroxy group on the phenyl ring.

This compound primarily functions as a selective and irreversible inhibitor of cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the inflammatory response by catalyzing the formation of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and associated pain without significantly affecting COX-1, which is responsible for protective gastric mucosa functions.

Interaction with Receptors

-

Transient Receptor Potential Vanilloid Type 1 (TRPV1) :

- Acts as a potent agonist.

- TRPV1 activation leads to calcium ion influx, triggering various cellular responses associated with pain and inflammation.

-

Cannabinoid Receptor Type 1 (CB1) :

- Functions as a low-affinity ligand.

- Binding to CB1 inhibits adenylate cyclase activity, reducing cyclic AMP levels and modulating protein kinase A activity.

Biological Activities

The primary biological activities of this compound include:

- Anti-inflammatory Effects : By inhibiting COX-2, it reduces the synthesis of inflammatory mediators.

- Analgesic Properties : Its action on TRPV1 contributes to pain relief in various animal models .

- Potential Neuroprotective Effects : Studies suggest it may have protective roles in neurodegenerative conditions due to its interaction with cannabinoid receptors and modulation of inflammatory pathways .

In Vivo Studies

Research has demonstrated the efficacy of this compound in various animal models:

- Pain Models : In rodent models, systemic administration resulted in significant antinociceptive effects, indicating its potential for treating chronic pain conditions .

- Inflammation Models : It has shown effectiveness in reducing carrageenan-induced inflammation, highlighting its role in managing inflammatory diseases .

Comparative Analysis with Other Compounds

The following table summarizes the comparative biological activities and selectivity profiles of related compounds:

| Compound Name | Structure Type | COX Inhibition Type | Selectivity |

|---|---|---|---|

| N-(4-hydroxyphenyl)-arachidonoyl amide (AM404) | Analog of arachidonic acid | Reversible | Non-selective |

| This compound | Analog of arachidonic acid | Irreversible | Selective for COX-2 |

| Aspirin | Salicylic acid derivative | Irreversible | Non-selective |

| Celecoxib | Sulfonamide | Reversible | Selective for COX-2 |

This table illustrates that this compound's selective irreversible inhibition of COX-2 distinguishes it from other compounds like aspirin and celecoxib, which are either non-selective or reversible inhibitors.

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(3-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(28)23-24/h6-7,9-10,12-13,15-16,19-21,23,28H,2-5,8,11,14,17-18,22H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSMMQKRRVRXBA-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.